molecular formula C18H19ClN2O4S B2382612 N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899756-72-0

N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B2382612
CAS RN: 899756-72-0
M. Wt: 394.87
InChI Key: HSNVZEKCTSMXBB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has attracted attention due to its potential use as an anticancer agent. It was first synthesized in the 1980s, and since then, a significant amount of research has been conducted to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Antidiabetic Potential

One study discusses the development of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in the search for antidiabetic agents, highlighting the identification of a candidate drug for treating diabetes mellitus (Nomura et al., 1999). This suggests that compounds with similar structures could have applications in managing diabetes.

Antimicrobial and Anti-Inflammatory Properties

Another research found novel benzodifuranyl derivatives, including benzamide compounds, showing significant anti-inflammatory and analgesic activities. These compounds exhibited high inhibitory activity on cyclooxygenase-2 (COX-2), indicating potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiplasmodial Activity

Research into acyl derivatives of 3-aminofurazanes revealed compounds with potent activity against strains of Plasmodium falciparum, suggesting potential applications in the development of antimalarial drugs (Hermann et al., 2021).

Corrosion Inhibition

Studies on N-Phenyl-benzamide derivatives have shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This demonstrates their potential application in industrial processes to prevent metal degradation (Mishra et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-17-9-6-14(12-16(17)19)20-18(22)13-4-7-15(8-5-13)21-10-2-3-11-26(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNVZEKCTSMXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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